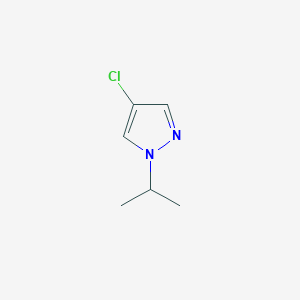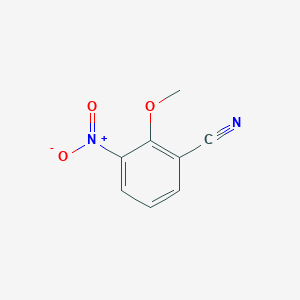
N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine
Vue d'ensemble
Description
N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine, also known as Z-FPG-OH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of phenylalanine, an essential amino acid, and is commonly used as a substrate for enzymatic reactions.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine is part of a family of compounds with significant applications in organic synthesis and medicinal chemistry. Compounds like benzoxaboroles, to which N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine is structurally related, have found new applications due to their exceptional properties and wide range of applications, including serving as building blocks and protecting groups in organic synthesis. These compounds display biological activity and are under clinical trials, highlighting their importance in the development of new therapeutic agents (Adamczyk-Woźniak et al., 2009).
Therapeutic Applications
The versatility of benzoxaborole chemistry, closely related to the structural and functional domain of N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine, underscores the potential for discovering new classes of antibacterial, antifungal, anti-protozoal, and anti-viral agents. The unique physicochemical and drug-like properties of benzoxaboroles have facilitated their integration into the design of compounds that have progressed into various phases of clinical trials. This includes applications for treating conditions like onychomycosis and atopic dermatitis, with ongoing research into their efficacy against a broader spectrum of diseases (Nocentini et al., 2018).
Environmental and Health Considerations
The research also extends to the environmental and health impacts of chemical compounds, where studies on similar chemicals have raised concerns about their safety and ecological effects. For example, glyphosate and its degradation product, AMPA, have been extensively reviewed for their potential environmental and health impacts, highlighting the importance of understanding the broader implications of chemical use in agriculture and other industries (Van Bruggen et al., 2018).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSKLSUZZWAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















